molecular formula C12H11ClN2O3 B12903636 6-Chloro-N-formyl-D-tryptophan CAS No. 57233-89-3

6-Chloro-N-formyl-D-tryptophan

Cat. No.: B12903636
CAS No.: 57233-89-3
M. Wt: 266.68 g/mol
InChI Key: ZDDKUBATFXJQQV-LLVKDONJSA-N
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Description

Contextualizing Tryptophan as a Precursor for Bioactive Molecules

Tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis. nih.gov Beyond this primary role, it is a crucial precursor for a variety of bioactive compounds with diverse physiological functions. nih.govnih.gov The metabolic pathways of tryptophan lead to the production of key molecules such as the neurotransmitter serotonin (B10506), the hormone melatonin, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.govwikipedia.org The kynurenine (B1673888) pathway, which metabolizes the vast majority of tryptophan, produces several neuroactive metabolites. encyclopedia.pubresearchgate.net Given the importance of these derivatives, the study of tryptophan and its analogs is a vibrant area of research with implications for understanding and potentially treating a range of conditions. nih.gov

Significance of Halogenation in Natural Product Chemistry

Halogenation, the introduction of halogen atoms into a molecule, is a common modification in natural product biosynthesis and synthetic chemistry. numberanalytics.comnih.gov This process can significantly alter the physicochemical properties of a compound, including its stability, reactivity, and biological activity. numberanalytics.comnumberanalytics.com In nature, halogenated compounds are found in a wide array of organisms and often exhibit potent biological effects, such as antimicrobial or anticancer properties. frontiersin.org In the laboratory, halogenation is a powerful tool used to create novel molecules with enhanced or specific functionalities, making it a key strategy in drug discovery and the synthesis of complex molecules. nih.govnumberanalytics.com The strategic incorporation of halogens can improve the efficacy and metabolic stability of pharmaceutical compounds. technologypublisher.com

Overview of N-Formylation in Tryptophan Metabolism and Derivatives

N-formylation is a chemical modification that involves the addition of a formyl group (-CHO) to a nitrogen atom. In the context of tryptophan metabolism, the initial and rate-limiting step of the kynurenine pathway involves the oxidation of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by heme dioxygenases like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). encyclopedia.pubnih.govwikipedia.org This N-formylated intermediate is then further metabolized. wikipedia.orghmdb.ca In synthetic chemistry, the N-formyl group can be used as a protecting group for the indole (B1671886) nitrogen of tryptophan during peptide synthesis. peptide.com The presence of a formyl group can also influence the spectroscopic properties of tryptophan derivatives. pnas.org

Academic Research Landscape of 6-Chloro-N-formyl-D-tryptophan and Related Analogs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57233-89-3

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid

InChI

InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

ZDDKUBATFXJQQV-LLVKDONJSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Chlorinated Tryptophan Analogs

Enzymatic Approaches for Tryptophan Chlorination

Enzymatic methods offer a green and highly specific alternative to traditional chemical halogenation, which often requires harsh reagents and can lack regioselectivity. port.ac.uk Flavin-dependent halogenases have emerged as powerful biocatalysts for the targeted chlorination of tryptophan.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of various aromatic compounds, including tryptophan. nih.govnih.gov These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor, along with molecular oxygen and a halide salt, to achieve specific chlorination. nih.gov Several tryptophan halogenases have been identified and characterized, each exhibiting distinct regioselectivity for the C5, C6, or C7 position of the indole (B1671886) ring. nih.govresearchgate.net

For instance, the tryptophan 7-halogenase PrnA from Pseudomonas fluorescens and RebH from Lechevalieria aerocolonigenes specifically catalyze chlorination at the C7 position. researchgate.netacs.org In contrast, Thal from Streptomyces albogriseolus and SttH from Streptomyces toxytricini are known to chlorinate the C6 position, while PyrH from Streptomyces rugosporus targets the C5 position. nih.govnih.govmdpi.com This exquisite regioselectivity is a key advantage of enzymatic halogenation over chemical methods. nih.gov

The general mechanism involves the reduction of FAD to FADH2 by a partner flavin reductase. nih.govwikipedia.org The FADH2 then reacts with molecular oxygen to form a flavin hydroperoxide intermediate. acs.orgwikipedia.org This intermediate reacts with a chloride ion to generate a reactive chlorinating species, often proposed to be hypochlorous acid (HOCl), which is then directed towards the tryptophan substrate bound in the active site. researchgate.netnih.govnih.gov

Table 1: Examples of Flavin-Dependent Tryptophan Halogenases and their Regioselectivity
EnzymeSource OrganismPosition of Chlorination
PrnAPseudomonas fluorescensC7
RebHLechevalieria aerocolonigenesC7
Thal (ThdH)Streptomyces albogriseolusC6
SttHStreptomyces toxytriciniC6
PyrHStreptomyces rugosporusC5
KtzQKutzneria sp.C7
KtzRKutzneria sp.C6 (on 7-Cl-L-Trp)

The precise mechanism of regioselective chlorination by flavin-dependent halogenases has been a subject of extensive research. Structural and biochemical studies have revealed that these enzymes are typically composed of two distinct modules: a FAD-binding module and a substrate-binding module. nih.govresearchgate.net A crucial feature is a long tunnel, approximately 10 Å in length, that connects the site of FAD reduction and oxygen activation to the substrate binding pocket. nih.govnih.gov

It is proposed that reduced flavin (FADH2) reacts with molecular oxygen to form a flavin hydroperoxide. acs.org This intermediate then reacts with a chloride ion to produce hypochlorous acid (HOCl). researchgate.netnih.govacs.org The HOCl is then channeled through the tunnel to the active site where the tryptophan substrate is bound. nih.govnih.govnih.gov

A conserved lysine (B10760008) residue (Lys79 in PrnA) within the active site is believed to play a critical role in positioning and activating the HOCl for electrophilic attack on the tryptophan indole ring. nih.govnih.govacs.org One proposed mechanism suggests the formation of a chloramine (B81541) intermediate with the lysine residue, which then acts as the chlorinating agent. wikipedia.org Another possibility is that the lysine residue simply orients the HOCl for a direct electrophilic aromatic substitution reaction. nih.govacs.org An essential glutamate (B1630785) residue (Glu346 in PrnA) is thought to act as a general base to deprotonate the resulting Wheland intermediate, completing the substitution reaction. nih.govresearchgate.net

While native tryptophan halogenases exhibit a degree of substrate promiscuity, their primary substrate is typically L-tryptophan. nih.gov However, research has shown they can also accept and halogenate other tryptophan derivatives and indole-containing compounds. mdpi.comnih.gov For example, some tryptophan halogenases can chlorinate tryptamine, tryptophol, and other indole derivatives, although sometimes with altered regioselectivity. nih.gov

Protein engineering efforts have been successful in altering and expanding the substrate scope of these enzymes. nih.gov By making specific mutations in the substrate-binding pocket, researchers have been able to switch the regioselectivity of halogenation. For instance, a quintuple mutant of the tryptophan 6-halogenase Thal was generated that almost completely switched its regioselectivity to the C7 position, mimicking the activity of the 7-halogenase RebH. nih.gov

Furthermore, directed evolution has been employed to enhance the stability and catalytic efficiency of tryptophan halogenases, as well as to broaden their substrate range to include non-natural substrates. nih.govchemrxiv.org These engineering efforts are paving the way for the creation of novel chlorinated tryptophan analogs with potentially enhanced or new biological activities.

The potential of flavin-dependent halogenases as biocatalysts has driven the development of systems for the large-scale production of halogenated tryptophans. nih.govresearchgate.net One of the challenges in using these enzymes is the requirement for a flavin reductase to regenerate the FADH2 cofactor. To address this, whole-cell biocatalytic systems have been developed that co-express the halogenase and a suitable flavin reductase. nih.govresearchgate.net

For example, a biocatalytic process for the gram-scale production of 7-chloro-L-tryptophan has been described using a recombinant system. nih.govresearchgate.net In some cases, to improve stability and reusability, enzymes are immobilized. Combi-CLEAs (cross-linked enzyme aggregates) have been created that co-immobilize the halogenase, a flavin reductase, and an alcohol dehydrogenase for NADH regeneration, creating a self-sufficient catalytic system. wikipedia.org

Table 2: Key Components of Biocatalytic Systems for Halogenated Tryptophan Production
ComponentFunctionExample
Tryptophan HalogenaseCatalyzes the regioselective chlorination of tryptophan.RebH, PrnA, Thal
Flavin ReductaseReduces FAD to FADH2, the active form of the cofactor for the halogenase.RebF, Fre
Cofactor Regeneration SystemRegenerates the reductant (e.g., NADH) for the flavin reductase.Glucose dehydrogenase, alcohol dehydrogenase
Host Organism (for whole-cell systems)Provides the cellular machinery for enzyme expression and cofactor supply.Escherichia coli, Corynebacterium glutamicum

Biosynthetic Pathway Engineering for De Novo Production

Metabolic engineering of microbial hosts offers a promising strategy for the de novo production of halogenated tryptophan derivatives from simple carbon sources. This approach involves introducing and optimizing the necessary biosynthetic pathways in a suitable microbial chassis.

Escherichia coli and Corynebacterium glutamicum are two of the most commonly used microbial hosts for the production of amino acids, including tryptophan. researchgate.netmdpi.complos.orgresearchgate.net These organisms have well-characterized genetics and a wide array of genetic tools available, making them ideal candidates for metabolic engineering.

To achieve de novo production of chlorinated tryptophan, an L-tryptophan overproducing strain is typically used as the starting point. nih.govresearchgate.net The genes encoding a flavin-dependent tryptophan halogenase (e.g., RebH) and a compatible flavin reductase (e.g., RebF) are then introduced and expressed in this host. nih.govresearchgate.net The engineered microbial host can then convert endogenously produced tryptophan into its chlorinated analog.

Further metabolic engineering strategies can be employed to enhance the production of halogenated tryptophan. These can include optimizing the expression levels of the halogenase and reductase, improving the supply of precursors and cofactors, and eliminating competing metabolic pathways. nih.govresearchgate.netnih.gov For example, optimizing the ribosome binding site of the rebH gene has been shown to improve the chlorination of L-tryptophan in C. glutamicum. nih.govresearchgate.net Such engineered microbial systems provide a sustainable and cost-effective platform for the production of valuable halogenated tryptophan derivatives. nih.govresearchgate.netbohrium.comnih.gov

Modular Synthetic Biology Platforms for Diversified Halogenated Tryptophan Derivatives

The production of halogenated tryptophan analogs, including chlorinated variants, has been significantly advanced through the development of modular synthetic biology platforms. These systems leverage engineered microorganisms, typically Escherichia coli, to produce a variety of halogenated molecules from simple carbon sources like glucose. nih.govtechnologypublisher.com This approach offers a greener alternative to traditional chemical synthesis, reducing the reliance on toxic chemicals. technologypublisher.com

A key strategy involves creating a "plug-and-play" bioproduction platform using modular co-culture fermentations. nih.gov In this system, different engineered E. coli strains are developed for specific tasks. One set of strains is engineered to produce high titers of tryptophan precursors, while other strains are engineered to perform specific halogenation or downstream modifications. nih.govtechnologypublisher.com

To optimize the production of the tryptophan scaffold, metabolic engineering techniques are employed. These include the deletion of genes like tnaA and trpR to prevent tryptophan degradation and pathway repression, respectively. technologypublisher.com Additionally, feedback-resistant mutations are introduced into crucial biosynthetic genes, and enzymes involved in the tryptophan synthesis pathway are overexpressed. technologypublisher.com

The halogenation module incorporates specific halogenase enzymes paired with a thermostable flavin reductase to achieve precise installation of halogen atoms at various positions on the tryptophan molecule. technologypublisher.comresearchgate.net By selecting different halogenases, it is possible to control the site of halogenation. For instance, halogenases such as Th-Hal and SttH are known to specifically target the C-6 position of the indole ring, which is essential for producing 6-chlorotryptophan. researchgate.net Other halogenases can target the C-5 or C-7 positions, allowing for the creation of a diverse library of compounds. researchgate.net

This modular co-culture approach has successfully generated numerous distinct halogenated molecules. nih.govtechnologypublisher.com Researchers have reported engineering E. coli to produce between 300 and 700 mg/L of six different halogenated tryptophan precursors, demonstrating the platform's efficiency and scalability. nih.govresearchgate.net

Tryptophan HalogenaseHalogenation Position
PyrH, XsHal5-position
Th-Hal, SttH, Thal 6-position
RebH, PrnA7-position

A selection of tryptophan halogenases and their corresponding regioselectivity on the indole ring. researchgate.net

Chemical Synthesis Strategies for N-Formyl Tryptophan Derivatives

Chemical synthesis provides established routes for modifying tryptophan, including the introduction of a formyl group at the α-amino position (Nα-formylation).

The direct N-formylation of the α-amino group of tryptophan and its esters can be achieved through various methods. One practical approach involves the use of formic acid. A procedure using aqueous 85% formic acid in toluene, heated under reflux with a Dean-Stark trap, has been shown to be effective for the N-formylation of various amino acid esters. scispace.com This method is advantageous as it does not require anhydrous conditions and often results in high yields of the N-formyl product without significant purification. scispace.com

Another simple and efficient protocol for the N-formylation of amino acid esters utilizes dimethylformamide (DMF) as both the solvent and the formyl group donor, with imidazole (B134444) acting as an acyl transfer agent. sci-hub.se This reaction is typically performed at a moderate temperature (e.g., 60 °C) and does not require an inert atmosphere or rigorously dried solvents. sci-hub.se The use of inexpensive and widely available reagents makes this an attractive method. sci-hub.se The proposed mechanism involves the nucleophilic attack of imidazole on DMF to form a reactive N-formyl imidazole intermediate, which then transfers the formyl group to the amino acid ester. sci-hub.se

For the formylation of the indole nitrogen (N-in), rather than the alpha-amino group, different reagents are required. One study found that phosphorus tribromide (PBr3) is a highly efficient acidic promoter for the direct N(in)-formylation of tryptophan. nih.gov This method was optimized for laboratory scale and demonstrated good reproducibility. nih.gov

MethodReagentsKey FeaturesTarget Nitrogen
Dean-Stark RefluxAmino Acid Ester, 85% Formic Acid, TolueneNo anhydrous conditions needed; high yields. scispace.com
Imidazole/DMFAmino Acid Ester, Imidazole, DMFUses inexpensive reagents; mild conditions (60 °C). sci-hub.se
Acidic PromotionTryptophan, PBr3Efficient for indole nitrogen formylation. nih.govN(in)

Comparison of methods for the N-formylation of tryptophan and its derivatives.

Achieving the desired D-configuration in 6-Chloro-D-tryptophan requires enantioselective synthesis strategies. These methods build the chiral center of the amino acid with a high degree of stereochemical control.

One prominent strategy is the use of chiral auxiliaries, such as the Schöllkopf reagent, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govresearchgate.net This method involves the regioselective lithiation of the chiral auxiliary, followed by alkylation with a suitable electrophile containing the 6-chloroindole (B17816) moiety. nih.gov Subsequent hydrolysis of the auxiliary yields the desired D-amino acid precursor with high enantiomeric purity. researchgate.net This approach is versatile and has been applied to the large-scale synthesis of various substituted tryptophan derivatives. researchgate.net

Another powerful technique is the palladium-catalyzed heteroannulation reaction. This method can be used to construct the indole ring system from substituted o-iodoanilines and an internal alkyne. researchgate.net By employing a chiral alkyne derived from a chiral auxiliary, the process can be rendered asymmetric, leading to optically active tryptophan derivatives. researchgate.net

Asymmetric Friedel-Crafts reactions also provide a direct route to chiral tryptophan analogs. nih.gov The alkylation of indoles with a chiral nitroacrylate, for example, can produce optically active β-tryptophan precursors with high diastereoselectivity. nih.gov Similarly, a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate, catalyzed by a chiral BINOL•SnCl4 complex, can furnish tryptophan derivatives in good yields and high enantioselectivity. scispace.combohrium.com

Enantioselective MethodKey Reagents/CatalystsDescription
Chiral Auxiliary AlkylationSchöllkopf ReagentDiastereoselective alkylation of a chiral glycine (B1666218) equivalent. nih.govresearchgate.net
Palladium-Mediated HeteroannulationPalladium Catalyst, Chiral AlkyneAsymmetric construction of the indole ring. researchgate.net
Asymmetric Friedel-CraftsChiral Nitroacrylate or Chiral BINOL•SnCl4 ComplexCatalytic, enantioselective C-C bond formation at the indole C3-position. nih.govscispace.com

Overview of enantioselective strategies for synthesizing precursors to chlorotryptophan.

Enzymology of Halogenation and Formylation in Tryptophan Metabolism

Characterization of Tryptophan Halogenase Enzymes

Tryptophan halogenases are a class of enzymes that catalyze the regioselective incorporation of a halogen atom (typically chlorine or bromine) onto the indole (B1671886) ring of tryptophan. This enzymatic modification is a key step in the biosynthesis of numerous natural products with significant biological activities.

Structural Insights into Regioselectivity and Catalysis of Tryptophan Halogenation

Flavin-dependent halogenases are responsible for the regioselective halogenation of tryptophan. wikipedia.org X-ray crystal structures of various tryptophan halogenases, including those specific for the 5-, 6-, and 7-positions of the indole ring, have provided significant insights into the structural basis of their regioselectivity and catalytic mechanism. nih.govnih.gov These enzymes are typically composed of two main domains or modules: a flavin-binding module and a substrate-binding module. nih.gov

A key structural feature is a long tunnel, approximately 10 Å in length, that separates the flavin adenine (B156593) dinucleotide (FAD) cofactor from the bound tryptophan substrate. researchgate.net This separation precludes a direct reaction between the flavin and tryptophan. The prevailing mechanistic hypothesis suggests that the reduced flavin cofactor (FADH2) reacts with molecular oxygen and a halide ion to generate a hypohalous acid (HOX) intermediate within the flavin-binding domain. nih.govresearchgate.net This reactive halogenating species is then channeled through the tunnel to the active site containing the tryptophan substrate. researchgate.net

The regioselectivity of the halogenation is determined by the precise orientation of the tryptophan molecule within the substrate-binding pocket. nih.govresearchgate.net The enzyme positions the substrate in such a way that a specific carbon atom of the indole ring is presented to the incoming hypohalous acid at the end of the tunnel. researchgate.net For instance, in tryptophan 7-halogenase, the C7 position of the indole ring is optimally positioned for electrophilic attack. researchgate.net The binding of the tryptophan substrate is stabilized by interactions with aromatic amino acid residues that "sandwich" the indole ring, as well as hydrogen bonding between the tryptophan's N-H group and the enzyme's peptide backbone. researchgate.net

A conserved lysine (B10760008) residue within the active site is thought to play a crucial role in catalysis by activating the hypohalous acid, possibly through the formation of a chloramine (B81541) intermediate, thereby increasing its electrophilicity and facilitating the attack on the electron-rich indole ring. nih.govresearchgate.net

Interestingly, some tryptophan 6-halogenases, such as the one from Streptomyces albus, have been shown to catalyze the regioselective chlorination and bromination of both L- and D-tryptophan, indicating a degree of stereochemical flexibility in substrate recognition. researchgate.net

Cofactor Dependencies in Halogenation Reactions

The catalytic activity of tryptophan halogenases is strictly dependent on the presence of a reduced flavin cofactor, FADH2. researchgate.netresearchgate.net These enzymes require a separate flavin reductase to convert FAD to FADH2, a process that typically utilizes NADH or NADPH as the reducing equivalent. researchgate.net Therefore, in vitro assays and reconstitution of halogenase activity necessitate the inclusion of a flavin reductase system. researchgate.net Molecular oxygen is also an essential co-substrate, as it is required for the formation of the flavin-peroxide intermediate that precedes the generation of the hypohalous acid. researchgate.net The reaction is also, by definition, dependent on the presence of halide ions, with chloride (Cl-) and bromide (Br-) being the most common physiological substrates. researchgate.net

Formylase Enzymes in Tryptophan Catabolism

The catabolism of tryptophan is predominantly initiated by the kynurenine (B1673888) pathway, the first and rate-limiting step of which is the oxidative cleavage of the indole ring to produce N-formylkynurenine. monarchinitiative.orgwikipedia.orgnih.gov This transformation is catalyzed by two distinct heme-containing dioxygenases. The subsequent removal of the formyl group is carried out by specific hydrolases.

Mechanisms of N-Formylkynurenine Formation by Tryptophan 2,3-Dioxygenase and Indoleamine 2,3-Dioxygenase

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are the two enzymes responsible for the conversion of tryptophan to N-formylkynurenine. wikipedia.orgnih.gov Both enzymes are heme-dependent dioxygenases that catalyze the insertion of both atoms of molecular oxygen into the tryptophan substrate. wikipedia.orgresearchgate.net TDO is primarily found in the liver and exhibits high substrate specificity for L-tryptophan. wikipedia.orged.ac.uk In contrast, IDO is more widely distributed in various tissues and displays a broader substrate specificity, being capable of metabolizing D-tryptophan, tryptamine, and serotonin (B10506) in addition to L-tryptophan. wikipedia.orged.ac.uk

The catalytic mechanism of these dioxygenases involves the binding of tryptophan to the ferrous heme iron in the active site, followed by the binding of molecular oxygen to form a ternary complex. wikipedia.orgnih.gov The formation of this complex is believed to activate the oxygen molecule, leading to the oxidative cleavage of the 2,3-double bond of the indole ring. wikipedia.org While several mechanisms have been proposed, including a Criegee or dioxetane rearrangement, evidence suggests a ring-opening mechanism. monarchinitiative.orgnih.gov Mass spectrometry studies have identified a cyclic amino acetal (B89532) intermediate, suggesting a stepwise insertion of oxygen atoms rather than a concerted addition. monarchinitiative.orgnih.gov

Role of Arylformamidases in Deformylation Pathways

Following the formation of N-formylkynurenine, the next step in the kynurenine pathway is the removal of the formyl group to yield kynurenine. This deformylation reaction is catalyzed by the enzyme arylformamidase, also known as kynurenine formamidase. wikipedia.orgnih.gov Arylformamidase is a hydrolase that utilizes a water molecule to cleave the amide bond, releasing formate (B1220265) and L-kynurenine. wikipedia.org

Studies involving the inactivation of the arylformamidase gene in mice have demonstrated the crucial role of this enzyme in tryptophan metabolism. nih.govresearchgate.net Knockout mice exhibit elevated plasma concentrations of N-formylkynurenine, kynurenine, and kynurenic acid, indicating a disruption in the normal flux through the kynurenine pathway. nih.gov Interestingly, some residual formyl-kynurenine hydrolysis was observed in these knockout mice, suggesting the existence of other, as-yet-unidentified, formamidases that can partially compensate for the absence of the primary arylformamidase. nih.gov

Interplay between Halogenation and Formylation Pathways in Tryptophan Metabolism

The halogenation of tryptophan and its subsequent entry into the kynurenine pathway represents a point of intersection between these two metabolic routes. The enzymatic machinery of the kynurenine pathway can process halogenated tryptophan derivatives, leading to the formation of halogenated downstream metabolites.

The broad substrate specificity of indoleamine 2,3-dioxygenase (IDO) suggests that it is capable of accommodating modifications on the indole ring of tryptophan. Given that IDO can process D-tryptophan, it is plausible that it can also catalyze the formylation of halogenated D-tryptophan isomers, such as 6-chloro-D-tryptophan. ed.ac.uk The initial halogenation of D-tryptophan by enzymes like the tryptophan 6-halogenase from Streptomyces albus would produce the necessary substrate for IDO. researchgate.net

Following the putative formylation of a halogenated tryptophan, the resulting halogenated N-formylkynurenine would then be a potential substrate for arylformamidase. The activity of arylformamidase on such a modified substrate would be a critical step in determining the metabolic fate of the halogenated kynurenine. While direct studies on the efficiency of arylformamidase on halogenated N-formylkynurenine are limited, the general hydrolytic mechanism of the enzyme suggests that it may tolerate substitutions on the aromatic ring of its substrate.

Therefore, the interplay between halogenation and formylation pathways can be conceptualized as a sequential process where an initial halogenation event, catalyzed by a tryptophan halogenase, generates a modified tryptophan molecule. This halogenated tryptophan can then enter the kynurenine pathway, being sequentially processed by IDO (or TDO, if it is the L-isomer) and arylformamidase to produce a halogenated kynurenine derivative. This metabolic crosstalk highlights the potential for generating a diverse array of halogenated metabolites with potentially novel biological activities.

Table of Research Findings on Tryptophan Halogenase and Formylase Enzymes

Enzyme ClassSpecific EnzymeSubstrate(s)Product(s)Key Mechanistic Features
Tryptophan Halogenase Tryptophan 7-halogenase (PrnA)L-tryptophan, Cl⁻, O₂7-chloro-L-tryptophanFlavin-dependent, utilizes a 10 Å tunnel to channel a reactive halogenating species. researchgate.net
Tryptophan 6-halogenase (from S. albus)L-tryptophan, D-tryptophan, Cl⁻, Br⁻6-chloro/bromo-L-tryptophan, 6-chloro/bromo-D-tryptophanDemonstrates stereochemical flexibility. researchgate.net
Dioxygenase Tryptophan 2,3-dioxygenase (TDO)L-tryptophan, O₂N-formyl-L-kynurenineHeme-dependent, highly specific for L-tryptophan. wikipedia.orged.ac.uk
Indoleamine 2,3-dioxygenase (IDO)L-tryptophan, D-tryptophan, O₂N-formyl-L-kynurenine, N-formyl-D-kynurenineHeme-dependent, broad substrate specificity. wikipedia.orged.ac.uk
Hydrolase Arylformamidase (Kynurenine formamidase)N-formyl-L-kynurenine, H₂OL-kynurenine, FormateCatalyzes the deformylation step in the kynurenine pathway. wikipedia.orgnih.gov

Metabolic Pathways and Biological Systems Interactions of Chlorinated Tryptophan Derivatives

Integration of Halogenated Tryptophan into Canonical Tryptophan Pathways

The metabolism of tryptophan is a critical process, with over 95% being catabolized through the kynurenine (B1673888) pathway, while smaller portions are utilized in the serotonin (B10506) and indole (B1671886) pathways. nih.gov The introduction of a chlorine atom at the 6th position of the indole ring of tryptophan, as in 6-Chloro-N-formyl-D-tryptophan, can be expected to influence its entry and processing within these pathways.

The kynurenine pathway is the primary route for tryptophan degradation in mammals and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine. nih.govfrontiersin.org Halogenated derivatives of tryptophan can interact with this pathway, and while direct studies on this compound are limited, research on related compounds provides insight. For instance, 6-chlorotryptophan has been shown to affect the kynurenine pathway.

The initial step of the kynurenine pathway involves the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. nih.gov The presence of a chlorine atom on the indole ring may alter the substrate's affinity for IDO and TDO, potentially acting as a competitive inhibitor or a substrate. The subsequent metabolism to kynurenine and downstream metabolites such as kynurenic acid and quinolinic acid could therefore be modulated. nih.gov Dysregulation of the kynurenine pathway has been implicated in various diseases, highlighting the importance of understanding how tryptophan analogs interact with this metabolic route. nih.gov

Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway

EnzymeMetabolite(s)Role in Pathway
Indoleamine 2,3-dioxygenase (IDO)N-formylkynurenineInitiates the pathway by catalyzing the first and rate-limiting step. frontiersin.org
Tryptophan 2,3-dioxygenase (TDO)N-formylkynurenineAlso initiates the pathway, primarily in the liver. frontiersin.org
Kynurenine FormamidaseKynurenineConverts N-formylkynurenine to kynurenine.
Kynurenine Aminotransferase (KAT)Kynurenic AcidConverts kynurenine to the neuroprotective kynurenic acid. mdpi.com
Kynurenine-3-monooxygenase (KMO)3-HydroxykynurenineDirects kynurenine towards the production of neurotoxic quinolinic acid. nih.gov
KynureninaseAnthranilic Acid, 3-Hydroxyanthranilic AcidMetabolizes kynurenine and 3-hydroxykynurenine. nih.gov
3-Hydroxyanthranilate 3,4-dioxygenaseQuinolinic AcidAn intermediate step leading to the production of quinolinic acid. nih.gov

The serotonin pathway, though metabolizing a smaller fraction of total tryptophan, is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. nih.govnih.gov The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). nih.govnih.gov

The introduction of a chlorine atom at the 6-position of the tryptophan ring could potentially influence the activity of TPH. Halogenation might alter the binding affinity of the tryptophan derivative to the active site of TPH, possibly acting as an inhibitor. If this compound were to be transported into serotonin-producing cells, it could compete with endogenous tryptophan, thereby affecting the levels of serotonin and its downstream metabolites. The balance between the kynurenine and serotonin pathways is critical for physiological homeostasis, and shifts in this balance are associated with various pathological conditions. mdpi.com

The gut microbiota plays a significant role in tryptophan metabolism, primarily through the indole pathway. nih.govfrontiersin.org Commensal bacteria can metabolize tryptophan into a variety of indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govnih.gov These metabolites are important signaling molecules that can influence host physiology, including immune responses and gut homeostasis. frontiersin.orgnih.gov

The structure of this compound, with its chlorinated indole ring, suggests that it could interact with microbial metabolic pathways. Gut bacteria possess a diverse array of enzymes, and some may be capable of metabolizing this halogenated tryptophan derivative. Such metabolism could lead to the formation of novel chlorinated indole compounds. The presence of these compounds in the gut could, in turn, influence the composition and function of the gut microbiota, as well as interact with host receptors that recognize indole derivatives, such as the aryl hydrocarbon receptor (AhR). frontiersin.org The bi-directional communication between the gut microbiota and the host via tryptophan metabolites is a key aspect of the microbiota-gut-brain axis. nih.gov

Cellular and Molecular Mechanisms of Halogenated Tryptophan Activity

The biological effects of halogenated tryptophan derivatives are mediated by their interactions with cellular machinery, including amino acid transporters and enzymes.

The entry of tryptophan and its derivatives into cells is mediated by specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1). nih.gov LAT1 is responsible for the transport of large neutral amino acids, including tryptophan, across cell membranes. The affinity of tryptophan derivatives for these transporters is a critical determinant of their biological activity.

Research on various L-tryptophan derivatives has shown that modifications to the tryptophan structure can significantly affect their interaction with LAT1. For example, substitutions on the indole ring can alter the inhibitory potency of these compounds. nih.gov It is plausible that this compound could act as a modulator of amino acid transport. Depending on its affinity, it might compete with endogenous tryptophan for transport, thereby affecting intracellular tryptophan concentrations and, consequently, tryptophan-dependent metabolic pathways. The D-configuration of the amino acid may also influence its recognition by these transporters.

Tryptophan analogs can act as either substrates or inhibitors of the enzymes involved in tryptophan metabolism. The structural similarity of this compound to N-formyl-L-tryptophan, the initial product of the kynurenine pathway, suggests the potential for substrate mimicry or enzyme inhibition.

For instance, tryptophan derivatives can be evaluated as potential substrates for IDO. nih.gov An in vitro enzymatic assay could determine if this compound is metabolized by IDO and at what rate. Such studies would provide insights into whether this compound is processed through the kynurenine pathway or if it acts as an inhibitor of this key enzyme. The N-formyl group might also influence its interaction with kynurenine formamidase, the enzyme that hydrolyzes N-formylkynurenine.

Table 2: Potential Interactions of this compound with Tryptophan-Metabolizing Enzymes

EnzymePotential InteractionPossible Consequence
Indoleamine 2,3-dioxygenase (IDO)Substrate or InhibitorAltered flux through the kynurenine pathway.
Tryptophan 2,3-dioxygenase (TDO)Substrate or InhibitorModulation of hepatic tryptophan metabolism.
Tryptophan Hydroxylase (TPH)InhibitorReduced synthesis of serotonin.
Kynurenine FormamidaseSubstrate Mimic or InhibitorAltered conversion of N-formylkynurenine to kynurenine.
Microbial TryptophanaseSubstrateProduction of chlorinated indole derivatives in the gut.

Role in Protein Incorporation and Structural Modulation

The site-specific incorporation of noncanonical amino acids into proteins, a technique known as genetic code expansion, provides a powerful tool for modulating protein structure and function. nih.gov Halogenated tryptophan derivatives, including 6-chloro-tryptophan, are of particular interest in this field of protein engineering. nih.gov

Researchers have successfully developed autonomous bacterial cells capable of biosynthesizing halogenated tryptophans, such as 6-chloro-tryptophan (6ClW), and incorporating them into proteins with high efficiency and fidelity. nih.gov This is achieved by introducing specific tryptophan halogenases and corresponding bioorthogonal aminoacyl-tRNA synthetase/tRNA pairs into organisms like E. coli. nih.gov The halogenation of tryptophan is a post-translational modification that can alter the structural and functional aspects of a protein. nih.gov

Key Research Findings on Halogenated Tryptophan Incorporation

Finding Significance Source
Development of autonomous E. coli strains for biosynthesizing and incorporating 6-chloro-tryptophan. Provides a cost-effective and versatile platform for engineering proteins with halogenated tryptophans. nih.gov
Use of specific halogenases and tRNA pairs enables precise, site-specific incorporation. Allows for targeted modulation of protein regions to study structure-function relationships. nih.gov

Anti-Parasitic Potency and Metabolic Disruption by Halogenated Tryptophan Analogs

Amino acid metabolism is a critical pathway for the survival and virulence of parasites such as Trypanosoma brucei, the agent responsible for human African trypanosomiasis. plos.orgnih.gov Disrupting these essential metabolic processes presents a promising strategy for developing new anti-parasitic drugs. Halogenated tryptophan analogues have been investigated for this purpose and have demonstrated significant trypanocidal (parasite-killing) activity. plos.org

Studies have shown that the anti-parasitic potency of these compounds is strongly linked to the position of the halogen on the indole ring. plos.org The mechanism of action involves the disruption of essential transamination of aromatic amino acids within the parasite. plos.orgnih.gov These analogues appear to act as competitive inhibitors, as their parasiticidal effects can be reversed by supplementing the growth media with an excess of natural tryptophan. plos.org

Metabolomic analysis of T. brucei treated with potent halogenated tryptophan analogues revealed significant disturbances in the parasite's metabolic functions, particularly within aromatic amino acid metabolism. plos.org A key observation was the substantial reduction in indolepyruvate, which is the primary product of tryptophan metabolism in this parasite. This finding provides direct evidence that these compounds disrupt the essential transamination pathway, leading to parasite death. plos.org

Effects of Halogenated Tryptophan Analogs on Trypanosoma brucei

Compound/Analog Type Observed Effect Mechanism of Action
Halogenated Tryptophan Analogs Significant trypanocidal activity. Disruption of essential transamination of aromatic amino acids.
Active Analogues Reversible trypanocidal activity with excess tryptophan. Suggests direct competition and involvement in tryptophan metabolism.

Immunomodulatory Properties of D-Tryptophan and its Derivatives

Tryptophan and its various metabolites are crucial signaling molecules that play a significant role in regulating the host's immune system. nih.govfrontiersin.org While much of the research focuses on L-tryptophan, derivatives of D-tryptophan also possess important biological activities. Tryptophan metabolites can be generated through several routes, including the kynurenine pathway and microbial pathways in the gut, leading to a wide range of bioactive molecules like indole and its derivatives. nih.govfrontiersin.org

These metabolites exert profound effects on both innate and adaptive immunity. nih.gov For instance, indole derivatives produced by the gut microbiota can act as ligands for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR). nih.govnih.gov Activation of these receptors can modulate immune responses, such as inhibiting inflammatory pathways like the NF-κB signaling cascade. nih.gov This interaction is crucial for maintaining intestinal homeostasis and regulating immune cell differentiation and function. mdpi.com

Tryptophan metabolites have been shown to influence the function of various T cell subsets and regulate the production of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org For example, certain metabolites can promote the differentiation of monocytes into dendritic cells and enhance the phagocytic activity of neutrophils and macrophages. nih.gov This broad range of activities highlights the potential for tryptophan derivatives, including halogenated forms, to serve as immunomodulatory agents, influencing conditions characterized by inflammation and immune dysregulation. frontiersin.orgnih.gov

Summary of Immunomodulatory Actions of Tryptophan Derivatives

Metabolite Class Receptor/Pathway Targeted Resulting Immune Effect
Indole Derivatives Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR) Inhibition of inflammatory pathways (e.g., NF-κB), regulation of immune cell responses. nih.govnih.gov
Kynurenine Pathway Metabolites Various (e.g., GPR35) Modulation of T cell functions, regulation of pro- and anti-inflammatory cytokines. frontiersin.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
6-chloro-tryptophan (6ClW)
6-chloro-L-tryptophan
Indolepyruvate
Kynurenine
Indole
Pregnane X receptor (PXR)

Research Applications and Advanced Studies of 6 Chloro N Formyl D Tryptophan and Its Analogs

Utilization in Pharmaceutical Research and Precursor Synthesis

The structural features of 6-Chloro-N-formyl-D-tryptophan make it a valuable building block in pharmaceutical research and a key precursor for the synthesis of more complex molecules with potential therapeutic applications.

Derivatization for Novel Bioactive Molecules

While direct derivatization of this compound is a specialized area of research, the broader class of tryptophan derivatives serves as a platform for creating novel bioactive molecules. The N-formyl group can be a precursor for other functionalities or can be removed to allow for further modifications at the indole (B1671886) nitrogen. The chloro-substituent on the indole ring can influence the electronic properties and steric interactions of the molecule, potentially enhancing its biological activity or metabolic stability.

Research into tryptophan derivatives has led to the development of compounds with a wide range of biological activities. For instance, various tryptophan-containing dipeptides have been synthesized and investigated for their pharmacological effects in human neutrophils. Some of these derivatives have shown potent inhibitory effects on superoxide (B77818) anion generation and neutrophil elastase release, suggesting their potential as leads for developing new drugs to treat neutrophilic inflammatory diseases.

The synthesis of such bioactive molecules often involves the strategic use of protecting groups, such as the N-formyl group, to control the reactivity of the tryptophan moiety during chemical transformations. The development of efficient synthetic methods for creating diverse tryptophan analogs is crucial for exploring their full potential in drug discovery.

Application in Peptide Synthesis and Modification

In the realm of peptide science, Nα-Boc-Nin-formyl-D-tryptophan is a crucial building block for the synthesis of peptides, particularly in the development of biologically active compounds. The formyl group on the indole nitrogen (Nin-formyl) serves as a protecting group, preventing unwanted side reactions during peptide synthesis. This protection is especially important in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), where the repetitive use of acidic conditions for the removal of the Nα-Boc group can lead to the degradation of the acid-sensitive indole ring of tryptophan.

The use of Nin-formyl protection enhances the stability of the tryptophan residue, allowing for the efficient synthesis of complex peptide sequences. This strategy is instrumental in creating peptide-based drugs with improved pharmacological properties. The ability of Nα-Boc-Nin-formyl-D-tryptophan to form stable peptide bonds makes it a valuable reagent in the design and synthesis of therapeutic peptides for a variety of applications, including cancer therapy and neuropharmacology.

Protecting Group StrategyApplication in Peptide Synthesis
Boc-D-Trp(For)-OH Serves as a key building block in the synthesis of peptides, particularly in the development of biologically active compounds, enhancing the efficiency of drug discovery processes.
Nin-formyl protection Prevents side reactions and degradation of the tryptophan indole ring during solid-phase peptide synthesis, especially under acidic conditions.

Advanced Studies in Protein Engineering and Biomolecule Design

The unique properties of halogenated tryptophan analogs are being harnessed in the fields of protein engineering and biomolecule design to create proteins and peptides with enhanced or novel functions.

Incorporation into Peptides and Proteins for Functional Enhancement

The incorporation of non-canonical amino acids, such as 6-chloro-D-tryptophan, into peptides and proteins is a powerful strategy for modulating their structure and function. Halogenation of tryptophan residues can significantly alter the electronic and steric properties of the indole side chain, leading to enhanced binding affinity, increased stability, or novel catalytic activities.

Genetic code expansion technology has enabled the site-specific incorporation of halogenated tryptophan derivatives into proteins in living cells. This approach allows for the precise engineering of proteins with tailored properties. For example, autonomous bacterial strains have been developed that can biosynthesize halogenated tryptophans, including 6-chloro-tryptophan, and incorporate them into proteins with high efficiency and fidelity. This platform provides a powerful tool for investigating the effects of halogenation on protein function and for creating novel protein-based therapeutics and diagnostics.

Halogenated TryptophanImpact on Protein Function
6-Chloro-tryptophanCan alter binding affinity, stability, and catalytic activity.
7-Chloro-tryptophanCan be biosynthetically incorporated to modulate protein properties.
6-Bromo-tryptophanOffers an alternative halogen for fine-tuning protein function.
7-Bromo-tryptophanCan be produced in engineered cells for protein engineering applications.

Context-Dependent Halogenation in Peptide Substrates

Recent research has demonstrated that tryptophan halogenase enzymes can be used for the post-translational modification of peptides and proteins. These enzymes can catalyze the regiospecific halogenation of tryptophan residues in a context-dependent manner. For instance, certain tryptophan halogenases have been shown to preferentially halogenate C-terminal tryptophan residues of synthetic peptides, particularly within specific sequence motifs.

This enzymatic approach to peptide halogenation offers a high degree of selectivity and can be performed under mild conditions, making it a valuable tool for modifying complex biomolecules. Structure-guided engineering of these halogenases is being pursued to improve their activity and expand their substrate scope, which could open up new avenues for the site-specific modification of therapeutic peptides and proteins to enhance their efficacy.

Chiral Reagent Applications in Stereoselective Synthesis

The inherent chirality of D-amino acids like 6-chloro-D-tryptophan makes them valuable reagents in stereoselective synthesis. The development of methods for the enantiomeric separation and analysis of tryptophan derivatives is crucial for their application in creating chiral molecules.

The optical purity of compounds such as 6-chloro-L-tryptophan can be effectively determined using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This analytical capability is essential for quality control in the synthesis of enantiomerically pure compounds.

While specific applications of this compound as a chiral reagent are not extensively documented in publicly available literature, the broader class of chiral tryptophan derivatives is utilized in the asymmetric synthesis of complex molecules. Chiral auxiliaries derived from amino acids are commonly employed to control the stereochemical outcome of chemical reactions, leading to the synthesis of single-enantiomer products. The development of new catalytic asymmetric methods to prepare enantioenriched unnatural tryptophans remains an active area of chemical research, driven by the importance of these compounds as building blocks for natural products, drugs, and biological probes.

Investigational Tools for Tryptophan Metabolism Modulation

The study of the kynurenine (B1673888) pathway of tryptophan metabolism, which is implicated in a range of neurological and immunological conditions, relies on sophisticated chemical tools to dissect its complex enzymatic steps and physiological consequences. nih.govmdpi.com Unnatural tryptophan analogs, such as this compound and related compounds, serve as critical investigational probes. These molecules allow researchers to modulate the pathway at various points, thereby altering the concentration of downstream neuroactive metabolites and helping to elucidate the specificity and function of key metabolic enzymes. nih.govnih.gov

Manipulation of Neuroactive Metabolite Concentrations for Neurological Research

The balance between neurotoxic and neuroprotective metabolites in the kynurenine pathway is a central focus of neurological research, particularly in the context of inflammatory diseases. mdpi.com The excitotoxin quinolinic acid (QUIN), an N-methyl-D-aspartate (NMDA) receptor agonist, is a key neurotoxic metabolite produced by this pathway, and its accumulation in the central nervous system is associated with neurodegenerative processes. nih.govfrontiersin.org

Investigational compounds are crucial for studying the impact of QUIN accumulation. While direct studies on this compound are limited, research on its close analog, 6-Chloro-D,L-tryptophan, has demonstrated its utility as a tool to modulate the kynurenine pathway. In animal models of systemic immune activation, administration of 6-Chloro-D,L-tryptophan has been shown to significantly attenuate the accumulation of quinolinic acid in both the brain and blood. nih.gov This effect is linked to the compound's ability to reduce the activity of indoleamine-2,3-dioxygenase (IDO), a rate-limiting enzyme at the start of the pathway, and consequently lower the levels of plasma L-kynurenine, the precursor to QUIN. nih.gov

By reducing the synthesis of neurotoxic metabolites, compounds like 6-Chlorotryptophan allow researchers to explore the physiological roles of quinolinic acid and kynurenic acid in neurological disease models. nih.gov The ability to manipulate these metabolite concentrations in vivo is a powerful strategy for evaluating the therapeutic potential of targeting the kynurenine pathway. nih.govnih.gov

Table 1: Effect of 6-Chloro-D,L-tryptophan on Kynurenine Pathway Markers Following Immune Stimulation in Mice nih.gov
MarkerTissue/FluidEffect of Immune StimulationEffect of 6-Chloro-D,L-tryptophan Treatment
Quinolinic Acid (QUIN)BrainSignificant IncreaseAttenuated Accumulation
Quinolinic Acid (QUIN)BloodSignificant IncreaseAttenuated Accumulation
Indoleamine-2,3-dioxygenase (IDO) ActivityBrainIncreasedAttenuated Increase
Indoleamine-2,3-dioxygenase (IDO) ActivityLungIncreasedAttenuated Increase
L-KynureninePlasmaElevatedAttenuated Elevation

Probing Enzyme Specificity and Selectivity with Unnatural Tryptophan Analogs

The initial, rate-limiting step of the kynurenine pathway is catalyzed by two distinct heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govfrontiersin.org While they catalyze the same reaction—the oxidative cleavage of L-tryptophan to N-formylkynurenine—they possess different structural properties, tissue distributions, and substrate specificities. nih.govfrontiersin.org Unnatural tryptophan analogs, including stereoisomers (D-tryptophan) and substituted derivatives, are invaluable tools for probing these differences.

Studies comparing the kinetic parameters of human IDO (hIDO) and human TDO (hTDO) reveal significant differences in how they recognize substrates. Notably, hIDO's affinity for D-tryptophan is approximately 700-fold lower than for the natural L-tryptophan, although the catalytic rates (kcat) for both isomers are comparable. nih.gov This suggests that for hIDO, stereospecificity is primarily controlled by substrate binding affinity. In contrast, hTDO has similar binding affinities (Km) for both L- and D-tryptophan, but its catalytic efficiency (kcat) for D-tryptophan is about 10-fold lower. nih.gov This indicates that TDO's stereospecificity is determined more by the efficiency of the chemical reaction step rather than initial binding. nih.gov

This differential specificity allows for the development of selective probes. For instance, analogs like 1-(2-fluoroethyl)-tryptophan have been shown to be good and specific substrates for IDO but not for TDO. nih.gov Such selective substrates are essential for distinguishing the activity of these two enzymes in complex biological systems and for developing targeted inhibitors. The use of various tryptophan analogs allows researchers to map the active sites of these enzymes and understand the structural basis for their distinct mechanisms and substrate preferences, which is critical for the design of selective therapeutic agents. nih.govucsd.edu

Table 2: Comparative Enzyme Kinetics for Tryptophan Analogs with Key Kynurenine Pathway Enzymes nih.govfrontiersin.org
EnzymeSubstrateKm (Michaelis Constant)kcat (Turnover Number)
Human Indoleamine 2,3-dioxygenase (hIDO1)L-Tryptophan~20 µM~2 s-1
Human Indoleamine 2,3-dioxygenase (hIDO1)D-Tryptophan~14 mM~2 s-1
Human Tryptophan 2,3-dioxygenase (hTDO)L-Tryptophan~330 µM~10 s-1
Human Tryptophan 2,3-dioxygenase (hTDO)D-Tryptophan~350 µM~1 s-1
Indoleamine 2,3-dioxygenase 2 (IDO2)L-Tryptophan~6.8 mMN/A

Analytical and Characterization Techniques for Chlorinated Tryptophan Compounds

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone for the separation and purification of complex chemical mixtures. For chiral molecules like 6-Chloro-N-formyl-D-tryptophan, methods that can distinguish between stereoisomers are particularly crucial.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantiomeric resolution and purity assessment of chlorinated tryptophan derivatives. The primary challenge in analyzing compounds like this compound is separating the D-enantiomer from its L-enantiomer counterpart. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research has demonstrated the successful enantiomeric separation of 6-chlorotryptophan using a Cinchona alkaloid-based zwitterionic CSP. nih.govnih.gov This type of stationary phase allows for efficient separation without the need for prior derivatization of the tryptophan compound. nih.gov The mobile phase composition, typically a mixture of methanol (B129727) and water with additives like formic acid (FA) and diethylamine (B46881) (DEA), is optimized to achieve good separation factors (α > 1.25). nih.govnih.gov This methodology enables the accurate determination of optical purity, with studies achieving enantiomeric excess (ee) values greater than 99.0%. nih.govnih.gov

For a compound like this compound, a similar HPLC strategy would be employed. The presence of the N-formyl group might influence the retention characteristics, but the fundamental principle of chiral recognition by the CSP would remain the same. The purity of a synthesized batch can be evaluated by quantifying the area of the peak corresponding to the desired enantiomer relative to any impurities or the undesired enantiomer. nih.gov

Table 1: Representative HPLC Conditions for Enantiomeric Resolution of Chlorinated Tryptophan Analogs
ParameterConditionReference
Stationary PhaseCinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) nih.gov
Mobile PhaseMethanol/H₂O (98/2, v/v) with formic acid (25–75 mM) and diethylamine (20–50 mM) nih.govnih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 220 nm and 280 nm nih.gov
Column Temperature30 °C nih.gov
OutcomeSeparation factor (α) > 1.25; Enantiomeric excess (ee) > 99.0% nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for detecting them in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its constitution.

The ¹H NMR spectrum would show characteristic signals for the protons on the indole (B1671886) ring, the aliphatic protons of the amino acid side chain (α-H and β-H₂), the amine proton, the carboxylic acid proton, and the proton of the N-formyl group. The substitution pattern on the indole ring is confirmed by the coupling patterns and chemical shifts of the aromatic protons. The chlorine atom at the 6-position would influence the electronic environment and thus the chemical shifts of the neighboring aromatic protons (H5 and H7). The formyl proton would appear as a distinct singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring would confirm the position of the chlorine substituent. Furthermore, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the formyl group, and the α- and β-carbons of the amino acid backbone. Studies on tryptophan derivatives show that substitutions in the side chain and on the indole nucleus produce predictable shifts in the carbon resonances. clockss.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
ProtonPredicted Chemical Shift (ppm)Multiplicity
Indole N-H~11.0Singlet
Formyl -CHO~8.0-8.5Singlet
Indole H-7~7.6Doublet
Indole H-4~7.4Doublet
Indole H-2~7.2Singlet
Indole H-5~7.0Doublet of doublets
α-CH~3.5Multiplet
β-CH₂~3.1-3.3Multiplet

Mass Spectrometry (MS) in Chiral Analysis and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, matching its molecular formula (C₁₂H₁₁ClN₂O₃).

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which serves as a molecular fingerprint. For this compound, fragmentation would likely involve the loss of the formyl group, the carboxylic acid group, and cleavage of the amino acid side chain, providing evidence for the different functional groups.

MS is also a valuable tool for chiral analysis, often used in conjunction with a chiral separation technique like HPLC (LC-MS). nih.gov Furthermore, MS can be used to form and analyze diastereomeric complexes with a chiral selector, where the resulting complexes for the D- and L-enantiomers exhibit different fragmentation patterns, allowing for their differentiation. polyu.edu.hk

In metabolic studies, LC-MS/MS is the method of choice for identifying and quantifying tryptophan metabolites. nih.govmdpi.com If this compound were to be metabolized, potential biotransformations could include deformylation, dehalogenation, or oxidation of the indole ring. LC-MS/MS would be able to detect these modified products in complex biological matrices like plasma or urine by monitoring for their specific mass-to-charge ratios and fragmentation patterns. nih.gov

Table 3: Mass Spectrometry Parameters for Analysis of this compound
ParameterDescription/ValueReference Principle
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Molecular FormulaC₁₂H₁₁ClN₂O₃-
Monoisotopic Mass266.0458 Da-
Detection ModeMultiple Reaction Monitoring (MRM) for quantification nih.gov
Parent Ion (M+H)⁺m/z 267.0536-
Potential Fragment IonsLoss of HCOOH (formic acid), loss of H₂O, cleavage of side chain nih.gov

UV and Fluorescence Spectroscopy for Oxidized Metabolite Detection

UV and fluorescence spectroscopy are used to detect and quantify compounds containing chromophores and fluorophores, respectively. The indole ring of tryptophan is a natural fluorophore, making fluorescence spectroscopy an exceptionally sensitive method for its detection. mdpi.com

The UV-Visible spectrum of this compound would be characterized by absorbance maxima typical for an indole derivative, generally around 220 nm and 280 nm. nih.gov The chlorine substituent and N-formyl group can cause slight shifts in the position and intensity of these absorption bands compared to native tryptophan.

The intrinsic fluorescence of the indole moiety is highly sensitive to its local environment. mdpi.comnih.gov Tryptophan derivatives typically exhibit an excitation maximum around 280-290 nm and an emission maximum between 340-350 nm. nih.govatlantis-press.com These properties allow for highly selective and sensitive detection.

Oxidative metabolism of the indole ring can lead to the formation of products like kynurenine (B1673888) derivatives. nih.gov Such modifications significantly alter the spectroscopic properties of the molecule. For instance, the formation of N-formylkynurenine from tryptophan involves the opening of the indole ring, which changes the conjugated system and thus shifts the UV absorption and fluorescence emission wavelengths. nih.gov Therefore, UV and fluorescence spectroscopy can be powerful tools to screen for and detect the presence of oxidized metabolites of chlorinated tryptophan compounds. nih.gov

Table 4: Spectroscopic Properties of Tryptophan Derivatives
TechniqueParameterTypical Wavelength (nm)Reference
UV SpectroscopyAbsorbance Maximum 1 (λmax)~220 nih.gov
Absorbance Maximum 2 (λmax)~280 nih.gov
Fluorescence SpectroscopyExcitation Maximum (λex)~280-290 atlantis-press.com
Emission Maximum (λem)~340-350 atlantis-press.com

Future Directions and Emerging Research Avenues

Expanding the Substrate Scope of Halogenase Enzymes for Diverse Chemical Synthesis

The biosynthesis of halogenated tryptophans is catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). nih.gov These enzymes offer a green alternative to traditional chemical methods by selectively installing halogen atoms under mild conditions. mdpi.com A primary limitation, however, has been their often narrow substrate scope, which has historically restricted their use as generic halogenation tools. biorxiv.orgnih.gov

Future research is heavily focused on overcoming this limitation through enzyme engineering. Scientists are using techniques like directed evolution and rational design to create halogenase variants with expanded substrate tolerance. nih.govchemrxiv.org For example, extensive efforts are underway to reengineer tryptophan halogenases to accept non-native substrates or to alter their regioselectivity, which dictates the position of halogenation on the indole (B1671886) ring. nih.govrsc.org Success in this area would allow for the biocatalytic production of a vast library of halogenated compounds for use as building blocks in pharmaceuticals and agrochemicals. chemrxiv.org

Table 1: Regioselectivity of Common Tryptophan Halogenases

Enzyme Halogenation Position on Tryptophan
PyrH 5-position
SttH 6-position
ThHal 6-position
RebH 7-position
PrnA 7-position

This table summarizes the natural regioselectivity of several well-studied flavin-dependent tryptophan halogenases. nih.govacs.org

Rational Design of Halogenated Tryptophan-Based Probes and Chemical Tools

The introduction of a halogen atom provides a powerful chemical handle for further modification. This feature makes halogenated tryptophans ideal scaffolds for the rational design of chemical probes and tools to study biological systems. nih.gov A key strategy involves combining enzymatic halogenation with subsequent chemical reactions, such as palladium-catalyzed cross-coupling. rsc.orgresearchgate.net This chemoenzymatic approach allows for the attachment of fluorescent tags, affinity labels, or other functional groups to the tryptophan molecule.

These custom-designed probes have numerous applications:

Studying Protein Structure and Function: Incorporating halogenated amino acids can influence peptide conformation and protein folding. encyclopedia.pubresearchgate.net The halogen atom can form halogen bonds, a type of noncovalent interaction that can be used to stabilize specific protein structures. encyclopedia.pubacs.org

Visualizing Biological Events: By attaching fluorophores, halogenated tryptophans can be converted into fluorescent probes for imaging biological processes within living cells. mdpi.comnih.govrsc.org

Drug Discovery: The development of probes helps in understanding drug-target interactions and in screening for new bioactive compounds. mdpi.com

Systems Biology Approaches to Halogenated Tryptophan Metabolism and its Biological Impact

A significant frontier is the creation of microorganisms, such as Escherichia coli, that can produce halogenated tryptophans de novo from simple feedstocks like glucose. technologypublisher.com This involves the complex task of metabolic engineering, where the bacterium's genetic makeup is modified to introduce and optimize a new biosynthetic pathway. nih.govnih.gov

Systems biology plays a crucial role in this endeavor. By analyzing the entire biological system (including genomics, proteomics, and metabolomics), researchers can:

Identify and overcome metabolic bottlenecks that limit production. technologypublisher.com

Optimize the expression of the necessary enzymes, such as the halogenase and its partner flavin reductase. researchgate.netbohrium.com

Manage the metabolic burden on the host organism to ensure robust and scalable production. nih.gov

This approach has led to the development of "autonomous cells" capable of biosynthesizing various halogenated tryptophans, providing a cost-effective and sustainable source for these valuable molecules. nih.govtechnologypublisher.com

Potential in Advanced Bioactive Molecule Discovery and Biomedical Applications

Halogenation is a common strategy in nature and in medicinal chemistry to enhance the biological activity of molecules. nih.gov The presence of a halogen can improve a compound's metabolic stability, membrane permeability, and binding affinity to its target. nih.govresearchgate.net Over 4,500 halogenated natural products have been identified, many of which exhibit potent antibacterial, antifungal, antiviral, and antitumor activities. researchgate.netnih.govnih.gov

Future research will leverage the expanded library of halogenated tryptophans to discover new bioactive molecules. By incorporating these non-canonical amino acids into peptides and other natural product scaffolds, scientists can generate novel compounds with enhanced or entirely new therapeutic properties. researchgate.net This strategy holds immense promise for developing new drugs to combat antibiotic-resistant bacteria and other pressing medical challenges. nih.govresearchgate.net The ability to tune the properties of bioactive peptides through site-specific halogenation represents a powerful tool in the future of pharmaceutical development. mdpi.com

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